molecular formula C20H30O B15211503 4,5,6-Tri-tert-butyl-2-benzofuran CAS No. 114365-44-5

4,5,6-Tri-tert-butyl-2-benzofuran

Katalognummer: B15211503
CAS-Nummer: 114365-44-5
Molekulargewicht: 286.5 g/mol
InChI-Schlüssel: UJLJLVUZNQOONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6-Tri-tert-butylisobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of three tert-butyl groups at the 4, 5, and 6 positions of the isobenzofuran ring makes this compound particularly interesting due to its steric hindrance and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Tri-tert-butylisobenzofuran typically involves the introduction of tert-butyl groups onto the benzofuran core. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 4,5,6-Tri-tert-butylisobenzofuran may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6-Tri-tert-butylisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,5,6-Tri-tert-butylisobenzofuran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4,5,6-Tri-tert-butylisobenzofuran involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The benzofuran core can participate in electron transfer reactions, making it a potential antioxidant. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through modulation of oxidative stress and inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6-Tri-tert-butylphenol: Similar in structure but lacks the furan ring, leading to different chemical properties.

    3,4,5,6-Tetra-tert-butylphthalonitrile: Contains additional tert-butyl groups and a nitrile functionality, which alters its reactivity and applications.

    2,4,6-Tri-tert-butylphenol: Another related compound with tert-butyl groups, used as an antioxidant in various applications.

Uniqueness

4,5,6-Tri-tert-butylisobenzofuran is unique due to the presence of the benzofuran ring combined with three tert-butyl groups. This combination imparts distinct steric and electronic properties, making it valuable in both synthetic chemistry and potential therapeutic applications.

Eigenschaften

CAS-Nummer

114365-44-5

Molekularformel

C20H30O

Molekulargewicht

286.5 g/mol

IUPAC-Name

4,5,6-tritert-butyl-2-benzofuran

InChI

InChI=1S/C20H30O/c1-18(2,3)15-10-13-11-21-12-14(13)16(19(4,5)6)17(15)20(7,8)9/h10-12H,1-9H3

InChI-Schlüssel

UJLJLVUZNQOONT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=COC=C2C(=C1C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.